Molecular Weight and Hydrogen Bond Acceptor Count Differentiation from 3-Sulfonyl Isomer
The target compound (CAS 871333-01-6) differs quantitatively from its 3-sulfonyl positional isomer (CAS 871329-61-2) in both molecular weight and hydrogen bond acceptor count, directly impacting solubility and chromatographic behavior [1].
| Evidence Dimension | Molecular Weight and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | MW: 269.12 g/mol; H-bond acceptors: 5 |
| Comparator Or Baseline | 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid (CAS 871329-61-2): MW: 255.10 g/mol; H-bond acceptors: 5 |
| Quantified Difference | ΔMW = 14.02 g/mol (attributable to the 2-methyl group in target compound); identical H-bond acceptor count of 5 |
| Conditions | Calculated molecular properties based on molecular formula and structure; 3-isomer lacks the 2-methyl substitution |
Why This Matters
The 14.02 g/mol molecular weight increase and presence of the 2-methyl group confer distinct chromatographic retention times and solubility profiles compared to the 3-isomer, preventing direct method transfer in preparative HPLC purification or reaction workup.
- [1] ChemSpider. 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid. CAS 871329-61-2. Average mass: 255.098 Da; #H bond acceptors: 5. View Source
